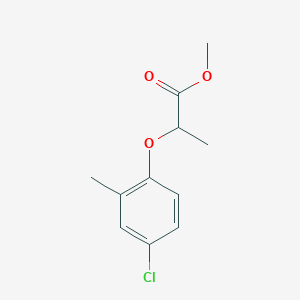

Methyl 2-(4-chloro-2-methylphenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGAULPFWIQKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863023 | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-19-8, 23844-56-6 | |

| Record name | Mecoprop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MCPP ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023844566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chloro-2-methylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecoprop methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 23844-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECOPROP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N12A0WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Mecoprop-methyl primarily targets broad-leaved weeds. It is used for post-emergence control of these weeds on grass.

Mode of Action

Mecoprop-methyl is a selective, systemic herbicide. It is absorbed through the leaves of plants and then translocated to the roots. The compound mimics the plant hormone IAA (auxin), which leads to uncontrolled growth in broadleaf weeds, ultimately causing their death.

Biochemical Pathways

It is known that the compound interferes with the normal growth processes of plants by mimicking auxin, a key plant growth hormone.

Biological Activity

Methyl 2-(4-chloro-2-methylphenoxy)propanoate is an ester compound primarily recognized for its herbicidal properties. This article explores its biological activity, mechanisms of action, and implications in agricultural practices, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from the reaction of 4-chloro-2-methylphenol and propanoic acid. The compound features a chiral center, existing in two enantiomeric forms: (R)- and (S)-enantiomers. Notably, only the (S)-enantiomer exhibits significant herbicidal activity, making the separation of these enantiomers critical for its application in agriculture.

The biological activity of this compound is primarily attributed to its interaction with plant growth mechanisms. Its mode of action includes:

- Auxin Mimicry : The compound mimics the plant hormone auxin (indole-3-acetic acid), leading to uncontrolled growth and eventual death of susceptible plants.

- Enzyme Inhibition : It may inhibit specific enzymes involved in plant metabolism, disrupting normal physiological processes.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways that affect growth and development in plants.

Herbicidal Efficacy

This compound is effective against broadleaf weeds, making it a valuable tool in crop management strategies. Its herbicidal properties are characterized by:

- Selectivity : Targeting specific weed species while minimizing damage to crops.

- Environmental Persistence : The compound's structure contributes to its stability in soil and water, which can influence its degradation rates and ecological impact.

Toxicological Profile

While this compound is useful in agriculture, it also poses potential health risks:

- Acute Effects : Exposure can lead to symptoms such as nausea, vomiting, and respiratory irritation. High concentrations may affect the liver and kidneys .

- Chronic Effects : Long-term exposure has been associated with potential carcinogenic effects and reproductive toxicity, necessitating careful handling and regulation .

Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

- Enantiomer Separation Techniques : Research has highlighted methods for effectively separating the (S)-enantiomer due to its superior herbicidal activity compared to the (R)-form.

- Microbial Degradation Studies : Investigations into microbial degradation pathways have identified specific bacteria capable of breaking down the compound, which is crucial for understanding its environmental impact .

- Toxicological Assessments : Comparative studies have evaluated the toxicity of this compound against other phenoxy herbicides, revealing insights into its safety profile and potential risks associated with agricultural use .

Case Study 1: Herbicidal Application

A field study demonstrated that this compound effectively controlled a range of broadleaf weeds in corn crops. The application resulted in a significant reduction in weed biomass without adversely affecting corn yield, underscoring its utility as a selective herbicide.

Case Study 2: Toxicity Assessment

In laboratory settings, rats exposed to high doses of this compound exhibited altered liver function markers and kidney damage. These findings emphasize the need for monitoring exposure levels among agricultural workers handling this compound regularly.

Scientific Research Applications

Scientific Research Applications

1. Herbicide Development:

Methyl 2-(4-chloro-2-methylphenoxy)propanoate serves as a precursor to (S)-mecoprop, which is a selective herbicide effective against broadleaf weeds in cereal crops and grasslands. Research has demonstrated its efficacy in controlling specific weed populations, making it valuable in agricultural practices .

2. Chiral Separation Research:

The compound contains a chiral center, allowing for the exploration of methods to separate its enantiomers. Only the (S)-enantiomer exhibits herbicidal activity, prompting studies focused on developing efficient separation techniques.

3. Plant Physiology Studies:

Researchers have utilized this compound to investigate plant growth mechanisms and herbicide resistance. These studies are crucial for understanding how plants respond to chemical treatments and for developing more effective agricultural strategies.

Case Studies

Case Study 1: Efficacy Against Broadleaf Weeds

In various field trials, this compound demonstrated significant effectiveness in controlling broadleaf weeds in cereal crops. The results indicated a marked reduction in weed biomass compared to untreated plots, showcasing its potential as a key component in integrated weed management strategies.

Case Study 2: Chiral Separation Techniques

Recent advancements in chiral separation techniques have highlighted the importance of this compound as a model compound. Researchers have successfully developed methods using high-performance liquid chromatography (HPLC) to isolate the (S)-enantiomer, which holds the desired herbicidal activity. This work contributes to the broader field of asymmetric synthesis and enantiomeric purity in pharmaceutical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for this ester, yielding the corresponding carboxylic acid under acidic or basic conditions.

Mechanistic Notes :

-

The ester’s hydrolysis follows nucleophilic acyl substitution, with water or hydroxide attacking the carbonyl carbon.

-

The chlorine substituent on the aromatic ring stabilizes the intermediate through resonance .

Oxidation Reactions

Oxidation targets the propanoate chain or aromatic ring, though limited data exist for this specific ester.

Limitations :

-

Oxidation selectivity is poor due to competing reactions at the ester and aromatic moieties.

Substitution Reactions

Electrophilic substitution on the aromatic ring is hindered by the electron-withdrawing chlorine, but nucleophilic substitution remains feasible.

Key Insight :

Environmental Degradation

While not a synthetic reaction, environmental breakdown pathways are critical for regulatory assessments.

Stability Under Thermal Stress

Comparison with Similar Compounds

Structural and Functional Analogues

Mecoprop-P 2-Ethylhexyl Ester

- Molecular Formula : C₁₈H₂₇ClO₃

- Molecular Weight : 326.86 g/mol

- Structure: Shares the same phenoxypropionate backbone but replaces the methyl ester with a bulky 2-ethylhexyl group. The stereocenter at C2 is in the R configuration (active enantiomer) .

- Impact :

Ethyl 2-(4-Bromo-2-Chlorophenoxy)-2-Methylpropanoate

- Molecular Formula : C₁₂H₁₄BrClO₃

- Molecular Weight : 321.59 g/mol

- Structure : Substitutes the para-chloro group with a bromine atom and uses an ethyl ester .

- Impact :

(S)-Methyl 2-[4-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl)Oxy)Phenoxy]Propanoate

- Molecular Formula: C₁₆H₁₃ClF₃NO₄

- Molecular Weight : 387.73 g/mol

- Structure: Incorporates a pyridine ring with trifluoromethyl and chloro substituents, linked via an ether bond to the phenoxy group .

- Impact :

Physicochemical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/L) | Melting Point (°C) |

|---|---|---|---|---|---|

| Methyl 2-(4-chloro-2-methylphenoxy)propanoate | C₁₁H₁₃ClO₃ | 228.67 | 2.8 | 250 (20°C) | 45–48 |

| Mecoprop-P 2-ethylhexyl ester | C₁₈H₂₇ClO₃ | 326.86 | 5.1 | 12 (20°C) | <0 (liquid) |

| Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate | C₁₂H₁₄BrClO₃ | 321.59 | 3.5 | 85 (20°C) | 60–63 |

| Mecoprop acid (free acid) | C₁₀H₁₁ClO₃ | 214.65 | 2.1 | 620 (20°C) | 94–96 |

*LogP values estimated via computational models.

Sources :

Environmental and Regulatory Considerations

- Hydrolysis Rates : Methyl ester hydrolyzes faster (t₁/₂ = 2–7 days) than 2-ethylhexyl ester (t₁/₂ = 30–60 days) in soil, affecting environmental persistence .

- Regulatory Status : Approved in the EU and US for agricultural use; analogues with bromine or pyridine groups often require additional toxicity testing .

Q & A

Q. Table 1: Key Analytical Parameters

| Technique | Target Data | Example Parameters |

|---|---|---|

| H-NMR | Stereochemistry, substituents | 400 MHz, CDCl solvent |

| HPLC-UV | Purity, impurity profiling | C18 column, acetonitrile/water gradient |

| LC-MS | Molecular ion, fragments | ESI+, m/z 229 [M+H] |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity and potential sensitization risks:

- Engineering Controls : Use fume hoods for weighing and synthesis to limit airborne exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Decontamination : Immediate shower access and eye-wash stations must be available. Contaminated clothing should be laundered on-site .

- Air Monitoring : Regular checks using gas chromatography to ensure exposure levels remain below 1 ppm (NIOSH guidelines) .

Advanced: How does stereochemistry influence enzymatic degradation by (R)-dichlorprop dioxygenase?

The (R)-enantiomer of this compound is selectively cleaved by (R)-dichlorprop dioxygenase (EC 1.14.11.44), a 2-oxoglutarate-dependent enzyme. The reaction proceeds via:

Substrate Binding : The (R)-configuration allows optimal positioning in the enzyme’s active site.

Oxidative Cleavage : The enzyme catalyzes C-O bond cleavage, yielding 4-chloro-2-methylphenol, pyruvate, and succinate .

Q. Table 2: Enzymatic Reaction Products

| Substrate | Products | Key Cofactors |

|---|---|---|

| (R)-enantiomer | 4-Chloro-2-methylphenol + pyruvate | 2-oxoglutarate, O |

| (S)-enantiomer | No reaction (inactive) | — |

Methodological Insight: Use chiral HPLC or capillary electrophoresis to monitor enantiomer-specific degradation rates .

Advanced: What synthetic impurities are common, and how are they quantified?

Common impurities arise from incomplete esterification or side reactions (e.g., Friedel-Crafts acylation):

Q. Quantification Methods :

Q. Table 3: Common Impurities and CAS Numbers

| Impurity Name | CAS Number | Structure Feature |

|---|---|---|

| Fenofibric Acid | 42017-89-0 | Free carboxylic acid |

| Methyl Ester Byproduct | 42019-07-8 | Methoxy substitution |

Basic: How can researchers differentiate the ester form from its acid counterpart in mixed samples?

- pH-Dependent Extraction : Adjust pH to 2–3; the acid form precipitates, while the ester remains in organic phase (e.g., ethyl acetate).

- Hydrolysis Followed by LC-MS : Treat samples with NaOH (1M, 60°C, 1 hr) and monitor for 2-(4-chloro-2-methylphenoxy)propanoic acid (MW: 214.6 g/mol) .

Advanced: What experimental approaches study environmental degradation pathways?

- Soil Microcosm Studies : Incubate C-labeled compound with soil samples, tracking mineralization to CO over 30 days .

- Enzyme Kinetics : Measure and of (R)-dichlorprop dioxygenase using stopped-flow spectrophotometry .

- Metabolite Profiling : Use high-resolution MS (HRMS) to identify transient intermediates like 4-chloro-2-methylphenol .

Advanced: How does methylation impact the compound’s bioavailability compared to its acid form?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.